molecular formula C12H8O4 B1676411 Methoxsalen CAS No. 298-81-7

Methoxsalen

Cat. No.: B1676411
CAS No.: 298-81-7
M. Wt: 216.19 g/mol
InChI Key: QXKHYNVANLEOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Methoxsalen can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dihydroxycoumarin with DL-oxysuccinic acid in the presence of sulfuric acid . The reaction mixture is then cooled, filtered, and the product is extracted using dichloromethane. The final product, 2,3-dihydro xanthotoxol, is obtained as a light yellow solid .

In industrial production, this compound is often extracted from natural sources such as the seeds of Ammi majus . The extraction process involves isolating the compound from the plant material, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Scientific Research Applications

Psoriasis Treatment

Methoxsalen is often used in conjunction with ultraviolet A (UVA) radiation therapy (PUVA therapy) for severe psoriasis. The combination enhances the drug's efficacy by promoting skin repigmentation and reducing the severity of symptoms. Clinical studies have shown that patients undergoing PUVA therapy report significant improvements in their condition .

Vitiligo Management

In vitiligo treatment, this compound increases the skin's ability to repigment when exposed to sunlight. Studies indicate that this combination therapy can lead to noticeable repigmentation of affected areas .

Cutaneous T-cell Lymphoma

This compound has been investigated for its role in treating cutaneous T-cell lymphoma, a type of skin cancer. Clinical trials demonstrate its effectiveness as part of a broader therapeutic regimen .

Graft-versus-Host Disease

Recent studies have explored this compound's use in managing GVHD, particularly as part of extracorporeal photopheresis (ECP). A randomized controlled trial showed promising results with improved overall response rates when this compound was included in the treatment protocol .

Case Study: this compound in Psoriasis

A study involving patients with severe psoriasis treated with PUVA therapy indicated that 74% of patients experienced significant symptom relief after 28 weeks. Adverse events were minimal, suggesting a favorable safety profile when used appropriately .

Clinical Trial: this compound and ECP

In a randomized controlled trial assessing this compound combined with standard care versus standard care alone for GVHD, patients receiving the combination therapy reported improved quality of life metrics compared to those receiving standard care alone .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as:

  • Nausea
  • Photosensitivity
  • Skin reactions
  • Potential long-term risk for skin cancers when combined with UVA exposure .

Comparison with Similar Compounds

Biological Activity

Methoxsalen, also known as 8-MOP (8-methoxypsoralen), is a naturally occurring furocoumarin derived from the seeds of the Ammi majus plant. It has been widely studied for its biological activities, particularly its role as a photosensitizer in phototherapy. This article explores the compound's mechanisms of action, therapeutic applications, safety concerns, and recent research findings.

This compound functions primarily as a photosensitizer , enhancing the skin's reactivity to ultraviolet A (UVA) radiation. Upon exposure to UVA light, this compound intercalates into DNA, leading to the formation of covalent bonds between the drug and DNA bases through a process called photoactivation . This results in cross-linking of DNA, which can induce cytotoxic effects in target cells.

  • DNA Intercalation : this compound preferentially binds to thymidine residues in DNA, forming cyclobutane dimers upon UVA exposure. This reaction can lead to cell death and has been implicated in its anticancer properties .
  • Cytochrome P450 Inhibition : this compound is also known to inhibit various cytochrome P450 enzymes, particularly CYP2A6, affecting the metabolism of other drugs .

Therapeutic Applications

This compound is primarily used in the treatment of:

  • Psoriasis : It is often combined with UVA light therapy (PUVA) to enhance therapeutic efficacy.
  • Vitiligo : this compound helps repigment skin by increasing sensitivity to UVA radiation.
  • Cutaneous T-cell lymphoma (CTCL) : It is utilized in conjunction with photopheresis treatments .

Case Studies and Clinical Findings

Recent studies have highlighted both the efficacy and potential risks associated with this compound treatment:

  • Macular Toxicity : A case study reported a patient developing macular toxicity after long-term oral this compound use for vitiligo. The patient experienced progressive vision loss attributed to adduct formation with lens proteins, leading to cataract development .
  • Efficacy in Chronic Graft-versus-Host Disease (cGVHD) : A randomized controlled trial assessed this compound's effectiveness when combined with extracorporeal photopheresis in cGVHD patients. Results indicated an overall response rate of 74.1% in the combination therapy group compared to 60.9% in standard care .

Safety and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

  • Carcinogenic Potential : Studies have demonstrated an increased incidence of skin tumors in animal models following this compound administration combined with UVA exposure. For instance, one study found that 35% of mice developed skin tumors after prolonged exposure .
  • Other Side Effects : Common side effects include nausea, headache, and increased sensitivity to sunlight. Long-term use raises concerns about potential ocular toxicity and skin malignancies .

Research Findings

Recent investigations have focused on enhancing the efficacy and safety profile of this compound:

  • Synthetic Modifications : Researchers have explored chemically modifying this compound to enhance its cytotoxicity while minimizing side effects. These modifications aim to improve its therapeutic index against cancer cells without increasing systemic toxicity .
  • Pharmacokinetics : Studies have shown that different administration routes (oral vs. extracorporeal) result in varying plasma concentrations of this compound, influencing both efficacy and safety outcomes. Extracorporeal methods may reduce systemic exposure and associated risks .

Summary Table of Key Findings

Study/TrialApplicationKey Findings
Randomized Controlled StudycGVHD74.1% overall response rate with ECP + this compound vs. 60.9% with SoC
Animal StudyTumorigenicity35% incidence of skin tumors in mice exposed to PUVA after this compound administration
Case ReportOcular ToxicityDevelopment of cataracts and macular toxicity after long-term use

Q & A

Basic Research Questions

Q. What biochemical mechanisms underlie Methoxsalen’s interaction with DNA under UVA exposure, and how are these interactions quantified in vitro?

  • Methodological Answer : this compound forms monofunctional (single-strand) and bifunctional (crosslinking) DNA adducts upon UVA activation. Quantification involves spectrophotometric analysis of DNA adduct formation using techniques like HPLC (e.g., LOD: 0.15 µg, LOQ: 0.48 µg) . DNA-binding efficiency can be measured via fluorescence assays or gel electrophoresis to visualize crosslinking .

Q. What standardized protocols exist for validating HPLC methods to quantify this compound in experimental formulations?

  • Methodological Answer : Key validation parameters include:

  • Ruggedness : Assess inter-analyst variability (e.g., % RSD ≤ 0.53) .
  • Linearity : Calibration curves across 50–500 µM concentrations.
  • Recovery studies : Spiked samples analyzed for accuracy (80–120% recovery acceptable) .

Q. How do researchers control UVA dosage and exposure time to minimize variability in photodynamic studies?

  • Methodological Answer : Use calibrated UVA meters to measure irradiance (mW/cm²) and cumulative doses (mJ/cm²). For P. destructans studies, a 1000 mJ/cm² UVA dose with 15–60 min this compound pre-treatment achieved >99.99% spore reduction . Replicate experiments with fixed plate distances and environmental controls (e.g., temperature) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies reporting variable sporicidal efficacy of this compound-UVA across fungal species?

  • Methodological Answer : Conduct species-specific dose-response analyses (e.g., 50–500 µM this compound ± 500–1000 mJ/cm² UVA) . Use two-way ANOVA to isolate interaction effects between UVA dose and this compound concentration (e.g., F9,48 = 8.606, p < 0.001) . Compare genomic susceptibility via transcriptomic profiling of DNA repair pathways post-treatment.

Q. What experimental designs optimize this compound’s therapeutic index in photodynamic therapy while mitigating phototoxicity risks?

  • Methodological Answer :

  • In vitro : Co-culture models with keratinocytes and melanocytes to assess cell-type-specific cytotoxicity (e.g., MTT assays).
  • In vivo : Shield non-target tissues (e.g., ocular lenses) during UVA exposure, as this compound diffuses from lenses within 24 hours if unexposed .
  • Dose optimization : Pharmacokinetic studies to correlate serum this compound levels with adduct formation rates .

Q. How do researchers address the long-term genomic instability caused by this compound-UVA-induced DNA crosslinks?

  • Methodological Answer : Utilize comet assays or γ-H2AX staining to quantify double-strand breaks. Longitudinal studies tracking DNA repair kinetics (e.g., via RAD51 foci formation) in primary cell lines. Compare outcomes with psoralen analogs (e.g., 8-MOP) to identify structure-activity relationships .

Q. Methodological & Analytical Frameworks

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer :

  • Repeated measures ANOVA (RMA) : For time-series data (e.g., spore viability at 4-day intervals) .
  • Bonferroni correction : Adjust p-values in post hoc comparisons to reduce Type I error .
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions (e.g., small sample sizes).

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation in this compound research?

  • Methodological Answer :

  • Novelty : Investigate understudied applications (e.g., antiviral photodynamic therapy).
  • Ethical : Address ocular toxicity risks by aligning with safety protocols from clinical contraindications (e.g., avoiding UVA exposure in aphakic models) .
  • Relevance : Link DNA adduct studies to oncogenesis research (e.g., psoralen’s role in skin cancer) .

Q. Data Interpretation & Reporting Standards

Q. How should researchers report conflicting results between in vitro and in vivo this compound efficacy studies?

  • Methodological Answer : Highlight metabolic differences (e.g., liver enzyme activity in vivo) and bioavailability limitations. Use meta-analysis to pool data from heterogeneous studies, applying random-effects models to account for variability .

Q. What are the best practices for replicating this compound-UVA experiments across laboratories?

  • Methodological Answer :
  • Protocol standardization : Detailed UVA source specifications (e.g., wavelength 320–400 nm) and this compound solvent controls (e.g., DMSO concentration ≤0.1%).
  • Inter-lab validation : Share raw data (e.g., colony counts, HPLC chromatograms) via supplementary materials .

Properties

IUPAC Name

9-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHYNVANLEOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Record name 8-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name methoxsalen
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methoxsalen
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020830
Record name 8-Methoxypsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid
Record name 8-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 8-Methoxypsoralen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3355
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methoxsalen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L
Record name 8-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methoxsalen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methoxsalen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

After activation it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., Methoxsalen, when activated by long wavelength UV light in the range of 320-400 nm, is strongly erythemogenic, melanogenic, and cytotoxic in the epidermis; the maximal erythemogenic activity occurs in the range of 330-360 nm. The mechanisms of action of methoxsalen in inducing repigmentation of vitiliginous skin have not been established. Repigmentation depends on the presence of functioning melanocytes and UV light. Methoxsalen may activate the few functional and dihydroxyphenylalanine-positive melanocytes present in vitiliginous skin. An increase in the activity of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (a precursor of melanin), has been shown in melanin-producing cells exposed in vitro to trioxsalen and UVA light. In addition, binding of photoactivated psoralens (in triplet states) to pyrimidine bases of nucleic acids, with subsequent inhibitions of DNA synthesis, cell division, and epidermal turnover, has been demonstrated. Following photoactivation, methoxsalen forms covalent bonds with DNA to produce monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking to both strands of DNA). Reactions with other proteins also occur. Psoralens may also increase melanin formation by producing an inflammatory reaction in the skin. Other mechanisms of increased pigmentation may include an increase in the number of functional melanocytes (and possibly activation of dormant melanocytes); enhancement of melanin granule synthesis; stimulation of the movement of melanocytes up hair follicles resulting in melanocytic repopulation of the epidermis; and/or hypertrophy of melanocytes and increased arborization of their dendrites., Since psoriasis is a hyperproliferative disorder and other agents effective in the treatment of psoriasis are known to inhibit DNA synthesis, the therapeutic effect of methoxsalen in the treatment of psoriasis probably involves binding to DNA and inhibition of DNA synthesis resulting in decreased cell proliferation; other vascular, leukocyte, or cell regulatory mechanisms may also be involved., Methoxsalen readily absorbs ultraviolet light, particularly UVA wavelengths (320 to 400 nm). As a photosensitizing agent, it can produce phototoxic erythema (a reaction similar to sunburn) when skin to which it has been applied receives excess exposure to UVA. Chronic reactions may result in hyperpigmentation and skin thickening. UVA causes a photochemical reaction that results in formation of adducts between methoxsalen and the pyrimidine bases of DNA.
Record name Methoxsalen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid

CAS No.

298-81-7
Record name 8-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 8-Methoxypsoralen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxsalen [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxsalen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methoxsalen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methoxsalen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Methoxypsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methoxyfuro[3,2-g]chromen-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXSALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VJ29L7BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methoxsalen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

298 °F (NTP, 1992), 148 °C
Record name 8-METHOXYPSORALEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20613
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methoxsalen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Methoxypsoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

1.5 g of 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin (0.006 mole) is cyclized by heating in 20 ml of acetone in the presence of 0.5 g sodium carbonate (0.007 mole), reducing using 1.4 mg of sodium borohydride (0.03 mole) and neutralizing in sulfuric acid medium. After vacuum filtration and evaporation and trituration in ethanol, 8-MOP is obtained (yield 80%). Lastly, the 8-MOP is recrystallized in ethanol.
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of 100 mg. (0.38 mmole) of 2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 2 ml. of formic acid was heated at 100° for 30 min. The reaction was cooled and evaporated to leave a residue which was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2-ethoxy-9-methoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.253 g. (1.02 mmoles) of 2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 10 ml. of formic acid was heated at 100° for 40 min. The reaction was cooled and evaporated. The residue was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
1.02 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reaction mixture of 218 g of 2,3-dihydroxanthotoxin of Part E, 281 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 3 liters of toluene was stirred and heated at reflux for 20 hours. The mixture was cooled and poured into 10 liters of 10 percent sodium hydroxide solution containing 5 percent sodium dithionite. The solution was then extracted twice with about 2 liters of chloroform. The combined chloroform extracts were washed with water and dried over sodium sulphate and concentrated to dryness. There was obtained 150 g (70 percent yield), of crude 8-methoxypsoralen which on crystallization from benzene was obtained as white crystals melting at 138°-140° C.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods V

Procedure details

A solution of 2.76 g. (0.010 mole) of 7-acetoxy-8-methoxycoumarin-6-acetaldehyde in 30 ml. of 85% phosphoric acid was heated at 100° for 20 min, cooled and partitioned between water/methylene chloride. The aqueous phase was further extracted with methylene chloride. The organic extracts were combined, dried over sodium sulfate, and evaporated to yield 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one. Purification was achieved by filtration through a silica gel column, eluting with benzene/ethyl acetate, 4:1. The filtrate was evaporated to afford pure end product, mp 145°-146°.
Name
7-acetoxy-8-methoxycoumarin-6-acetaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Methoxsalen
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Methoxsalen
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Methoxsalen
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Methoxsalen
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Methoxsalen
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Methoxsalen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.